Hydroxy-Bifenthrin-d5
Description
Chemical Identity and Structural Characterization of Hydroxy-Bifenthrin-d5
Molecular Structure and Isotopic Labeling Patterns
This compound (C$${23}$$H$${17}$$D$$5$$ClF$$3$$O$$_3$$) incorporates deuterium atoms at five positions on the biphenyl ring system, specifically at the 2',3',4',5',6' positions (Figure 1). The core structure consists of:
- A cyclopropane ring with a geminal dimethyl group and a hydroxymethyl substituent
- A (Z)-2-chloro-3,3,3-trifluoropropenyl side chain
- A deuterated 2-methyl-3-phenylbenzyl alcohol moiety esterified to the cyclopropane carboxylate.
The deuterium labeling reduces interference from protonated isotopes in mass spectrometry, improving quantitation accuracy in environmental matrices.
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular weight | 443.90 g/mol |
| Exact mass (deuterated) | 443.156 Da |
| Isotopic purity | ≥98% D$$_5$$ |
| Labeling positions | Biphenyl 2',3',4',5',6' |
Stereochemical Configuration and Isomeric Profiles
The compound exhibits three stereogenic centers:
- C1 (cyclopropane): R configuration
- C2 (cyclopropane): R configuration
- C3 (cyclopropane): R configuration
The (Z)-configuration of the chlorotrifluoropropenyl group is maintained, with a dihedral angle of 0° between the cyclopropane ring and the propenyl chain. Chiral separation studies using β-cyclodextrin-coated GC columns resolve the four possible stereoisomers of underivatized bifenthrin, but the hydroxylation and deuteration in this analog simplify the isomeric profile to two dominant forms.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
$$^1$$H NMR (500 MHz, CDCl$$3$$):
δ 7.45–7.20 (m, 5H, biphenyl-H), 6.15 (d, J=8.5 Hz, 1H, vinyl-H), 4.95 (s, 2H, CH$$2$$O), 3.75 (br s, 1H, -OH), 1.55 (s, 6H, cyclopropane-CH$$_3$$)
Deuterium labeling eliminates signals at δ 7.30–7.10 (original biphenyl protons).$$^13$$C NMR (125 MHz, CDCl$$3$$):
δ 172.5 (ester C=O), 135.2–125.8 (aromatic C), 122.3 (CF$$3$$), 75.4 (cyclopropane C), 28.1 (CH$$_3$$).
Infrared Spectroscopy (IR)
Key absorption bands:
- 1745 cm$$^{-1}$$ (ester C=O stretch)
- 1610 cm$$^{-1}$$ (aromatic C=C)
- 1120 cm$$^{-1}$$ (C-F stretch)
- 3400 cm$$^{-1}$$ (broad, -OH).
Mass Spectrometry
Physicochemical Properties
Solubility
| Solvent | Solubility (mg/L) |
|---|---|
| Water | <0.1 |
| Acetonitrile | 12,500 |
| Hexane | 890 |
| Methanol | 2,300 |
Data derived from analog compounds.
Partition Coefficients
- Log K$$_{ow}$$ (octanol-water): 6.7 ± 0.3
- Log D$${ow}$$ (pH 7): 5.9 ± 0.2
High lipophilicity drives strong soil adsorption (K$${oc}$$ = 1.2 × 10$$^5$$).
Stability
Hydrolytic stability :
Half-life (pH 7, 25°C): 38 days
Degradation products: 4'-hydroxy-bifenthrin acid (12%), TFP alcohol (9%).Photolytic stability :
Aqueous half-life (sunlight): 106 days
Primary photoproduct: dechlorinated derivative (19%).Thermal stability : Decomposition onset: 215°C No isomerization below 150°C.
Properties
Molecular Formula |
C₂₃H₁₇D₅ClF₃O₃ |
|---|---|
Molecular Weight |
443.9 |
Synonyms |
(1R,2R,3R)-rel-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methyl-Cyclopropanecarboxylic Acid (2-Methyl[1,1’-biphenyl]-3-yl)methyl Ester-d5; [1α,2β,3α(Z)]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2-(hydroxymethyl)-2-methyl-cycl |
Origin of Product |
United States |
Scientific Research Applications
Environmental Monitoring
Hydroxy-Bifenthrin-d5 is utilized as an internal standard in analytical chemistry for the quantification of bifenthrin and its metabolites in environmental samples. It aids in assessing pesticide concentrations in surface water and sediment samples.
Case Study: Pesticide Concentrations in Water
A study conducted by the U.S. Geological Survey (USGS) analyzed pesticide concentrations in surface water, using this compound as a standard for quantifying bifenthrin levels. The findings indicated that bifenthrin concentrations exceeded EPA benchmarks in certain samples, highlighting the importance of monitoring pesticide runoff into aquatic systems .
| Sample Type | Bifenthrin Concentration (ng/L) | Date |
|---|---|---|
| Surface Water | 150 | 2019 |
| Suspended Sediment | 200 | 2020 |
Toxicological Studies
Research has demonstrated that this compound can be instrumental in toxicological assessments, particularly concerning endocrine disruption.
Case Study: Endocrine Disruption in Zebrafish
A study investigated the effects of bifenthrin on zebrafish embryos and juveniles, revealing that exposure to bifenthrin led to significant alterations in estrogenic and dopaminergic signaling pathways. This compound was used to trace metabolic pathways and assess the compound's impact on gene expression related to hormonal regulation .
| Exposure Concentration (μg/L) | Effect on Embryos | Effect on Juveniles |
|---|---|---|
| 0.34 | Decreased TH and DR1 transcripts | Increased ERβ1 expression |
| 3.1 | Altered estrogen levels | Elevated DOPAC/DA ratio |
Analytical Chemistry
This compound serves as a chiral standard in various analytical methods, including liquid chromatography coupled with mass spectrometry (LC-MS). Its stable isotopic nature allows for precise quantification of bifenthrin metabolites.
Methodology Overview
The analytical method involves:
- Sample preparation through solid-phase extraction.
- LC-MS analysis to separate and quantify the compounds.
- Use of this compound as an internal standard to improve accuracy.
Regulatory Assessments
The compound is also relevant in regulatory frameworks for assessing the safety and environmental impact of pesticides.
Case Study: Regulatory Review
The Environmental Protection Authority (EPA) has included this compound in evaluations concerning the toxicity of bifenthrin and its derivatives. These assessments help inform guidelines for safe usage levels and potential ecological risks associated with agricultural practices .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydroxy-Bifenthrin-d5 belongs to a class of deuterated internal standards used to quantify parent compounds in complex samples. Below is a comparative analysis with structurally or functionally analogous deuterated compounds:
Table 1: Comparative Analysis of this compound and Related Deuterated Standards
* Estimated molecular weight based on isotopic substitution.
Key Findings:
Structural Complexity : this compound has the highest molecular weight (443.90 g/mol) due to its trifluoromethyl and chlorine substituents, which are absent in simpler analogs like 4-Hydroxy Biphenyl-D5 .
Isotopic Specificity : Unlike 5-Hydroxyflunixin-d3 (three deuteriums) or 4-Hydroxy Atorvastatin-d5 (five deuteriums), this compound incorporates five deuteriums at specific positions to minimize chromatographic retention time shifts .
Application Scope: this compound is specialized for insecticides, whereas 4-Hydroxy Biphenyl-D5 targets environmental pollutants like polychlorinated biphenyls (PCBs) .
Availability : this compound lacks a CAS number, unlike 4-Hydroxy Biphenyl-D5 or 5-Hydroxyflunixin-d3, which may reflect proprietary synthesis protocols .
Critical Notes on Isotopic Standards
- Deuterium Labeling: All compounds leverage deuterium to avoid overlap with non-labeled analytes in mass spectrometry. However, positional labeling (e.g., hydroxyl group vs. aromatic ring) dictates their specificity .
- Matrix Compatibility : this compound is validated for serum and tissue samples, whereas 4-Hydroxy Biphenyl-D5 is optimized for environmental matrices like soil and water .
- Commercial Accessibility : this compound and related standards are marketed by specialty suppliers (e.g., Veeprho) under strict procurement terms, reflecting their niche use .
Preparation Methods
Deuterium Incorporation via Grignard Reagents
The primary method involves reacting deuterated 2-methyl-3-biphenylmethanol-d5 with trifluoro chlorine chrysanthemum acyl chloride (Fig. 1). Key steps include:
-
Deuterated Intermediate Synthesis :
-
Condensation Reaction :
Table 1: Reaction Conditions and Yields
| Step | Solvent | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Grignard Synthesis | THF-d8 | 25 | 12 | 85 | 98.5 |
| Condensation | Hexane | 50 | 6 | 92 | 98.0 |
| Crystallization | n-Heptane | 0–5 | 6 | 89 | 99.2 |
Catalytic Hydrogen-Deuterium Exchange
An alternative route employs palladium-catalyzed H/D exchange on pre-formed bifenthrin:
-
Conditions : 10% Pd/C catalyst, D gas (3 atm), ethanol-d6, 80°C for 24 hours.
-
Outcome : 70% deuteration at aromatic positions, requiring HPLC purification to achieve >95% isotopic purity.
Optimization of Crystallization and Purification
Post-synthesis crystallization in n-heptane at 0–5°C enhances purity (Table 1). Patents highlight the role of solvent polarity:
-
Hexane/Heptane Systems : Reduce co-crystallization of non-deuterated impurities.
-
Centrifugation : 3,000 rpm for 10 minutes removes residual solvents.
Analytical Characterization
Isotopic Purity Assessment
-
LC-MS/MS : Quantifies D5 incorporation using transitions m/z 427.9 → 407.9 (quantifier) and 427.9 → 388.0 (qualifier).
-
NMR : H NMR (500 MHz, CDCl) shows absence of protons at δ 7.2–7.4 ppm (deuterated aromatic region).
Table 2: Analytical Specifications
| Parameter | Specification | Method |
|---|---|---|
| Isotopic Purity | ≥95% D5 | LC-MS/MS |
| Chemical Purity | ≥98% | HPLC |
| Residual Solvents | <50 ppm (hexane) | GC-MS |
Challenges in Scalable Synthesis
Q & A
Q. What metadata standards are critical for sharing this compound datasets?
- Methodological Answer : Include instrumental parameters (column type, MS transitions), sample preparation steps, and QC criteria (e.g., RSD ≤20%). Use ISA-Tab format for metadata structuring and deposit in domain-specific repositories (e.g., nmrXiv for NMR data). Reference controlled vocabularies (e.g., ChEBI, PubChem) for compound identifiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
